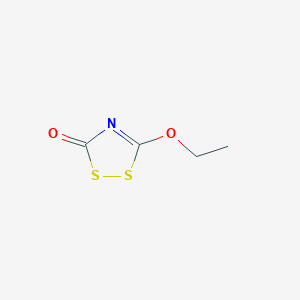

5-ethoxy-3H-1,2,4-dithiazol-3-one

Beschreibung

Eigenschaften

IUPAC Name |

5-ethoxy-1,2,4-dithiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c1-2-7-4-5-3(6)8-9-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIJZXUDFRSADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=O)SS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Chemistry of 1,2,4-Dithiazole Compounds

Abstract

The 1,2,4-dithiazole core, a five-membered heterocycle containing two sulfur atoms and one nitrogen atom, represents a unique and historically significant scaffold in heterocyclic chemistry. Despite being less common than its 1,2,4-thiadiazole or 1,2,3-dithiazole isomers, the 1,2,4-dithiazole framework is present in compounds exhibiting a range of important biological activities. This guide provides a detailed exploration of the discovery, key synthetic methodologies, and pharmacological applications of this heterocyclic system, designed for researchers and professionals in chemical synthesis and drug development.

Introduction: Situating 1,2,4-Dithiazoles in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of medicinal chemistry, with nitrogen and sulfur-containing rings being particularly prominent. The dithiazoles are a class of five-membered aromatic rings containing one nitrogen and two sulfur atoms. The constitutional isomers are defined by the relative positions of these heteroatoms. While the 1,2,3- and 1,3,2-isomers have seen extensive study, particularly through the chemistry of Appel's and Herz salts, the 1,2,4-dithiazole isomer holds its own unique place in the historical and synthetic landscape.

This guide focuses specifically on the 1,2,4-dithiazole ring system. We will delve into its remarkably early discovery, trace the evolution of its synthesis, and provide insights into the functional applications that have emerged, particularly in the realm of medicinal chemistry. The narrative will emphasize the causal relationships behind synthetic strategies and the validation of these compounds' structures and activities.

Foundational Discovery: An Early Milestone in Heterocyclic Synthesis

The history of 1,2,4-dithiazole chemistry begins surprisingly early, predating much of modern organic chemistry. The compound 3-amino-1,2,4-dithiazole-5-thione (1) , also known historically as xanthane hydride, was first prepared by Friedrich Wöhler as far back as 1821.[1] This early synthesis marks a significant, if initially isolated, milestone.

The predominant tautomeric form of this foundational compound has been confirmed through modern analytical techniques, including X-ray crystallography, as well as 15N and 13C NMR spectroscopy, to be the amino-thione structure 1 .[1] This molecule has found modern utility as a vulcanization reagent in the rubber industry and, more significantly for medicinal chemists, as a highly efficient sulfur-transfer reagent for the large-scale solid-phase synthesis of oligonucleotide phosphorothioates.[1]

Key Synthetic Methodologies: Building the 1,2,4-Dithiazole Core

While the initial discovery was serendipitous, modern synthetic chemistry has developed more rational and versatile approaches to the 1,2,4-dithiazole core. A particularly noteworthy and effective strategy involves the chemical transformation of a related heterocycle, the 1,2,4-thiadiazole.

Ring Transformation of 1,2,4-Thiadiazolines

A robust method for synthesizing 3-thio-5-(N',N'-diaryl-guanyl)-1,2,4-dithiazoles involves the reaction of 3-amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazoline precursors with carbon disulfide (CS₂).[2]

The causality of this reaction is rooted in the nucleophilicity of the thiadiazoline ring atoms and the electrophilicity of carbon disulfide. The thiadiazoline acts as a synthon that, upon reaction with CS₂, undergoes a ring-opening and subsequent recyclization cascade, incorporating the second sulfur atom from CS₂ to form the more thermodynamically stable dithiazole ring system. This transformation is typically achieved by refluxing the thiadiazoline precursor in ethanol with an excess of carbon disulfide.[2] The resulting 1,2,4-dithiazole derivatives often precipitate from the cooled reaction mixture as crystalline solids, simplifying purification.

Diagram 1: General Synthetic Pathway from 1,2,4-Thiadiazoline

Sources

An In-Depth Technical Guide to the Synthesis of 5-Ethoxy-3H-1,2,4-dithiazol-3-one (EDITH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-ethoxy-3H-1,2,4-dithiazol-3-one, a compound commonly known by the acronym EDITH. This reagent has garnered significant attention in the field of nucleic acid chemistry, particularly as an efficient sulfurizing agent in the solid-phase synthesis of oligonucleotide phosphorothioates.[1][2] This guide details the synthetic pathway, beginning with the preparation of the key precursor, ethoxycarbonyl isothiocyanate, and culminating in the proposed cyclization to form the target dithiazole heterocycle. The underlying chemical principles, mechanistic considerations, and detailed experimental protocols are presented to provide researchers with a thorough understanding of this synthetic process.

Introduction

5-Ethoxy-3H-1,2,4-dithiazol-3-one (EDITH) is a heterocyclic compound that has proven to be a valuable tool in the synthesis of modified oligonucleotides.[1][2] These modified nucleic acids, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, exhibit enhanced resistance to nuclease degradation, a property that is highly desirable for therapeutic applications. The efficiency and reliability of the sulfurization step are paramount to the successful synthesis of high-quality phosphorothioate oligonucleotides. EDITH has emerged as a reagent of choice for this transformation due to its high efficiency and compatibility with automated solid-phase synthesis protocols.[1][2]

This guide will provide a detailed exploration of the synthesis of EDITH, beginning with the preparation of its essential precursor, ethoxycarbonyl isothiocyanate. A plausible and chemically sound methodology for the subsequent cyclization to the desired 1,2,4-dithiazol-3-one ring system will then be presented, based on established principles of sulfur chemistry and analogous heterocyclic syntheses.

Part 1: Synthesis of the Key Precursor: Ethoxycarbonyl Isothiocyanate

The synthesis of EDITH commences with the preparation of ethoxycarbonyl isothiocyanate. This versatile intermediate is typically synthesized via the reaction of ethyl chloroformate with a thiocyanate salt. Several methods have been reported, with variations in solvent, catalyst, and reaction conditions.

Methodology: Phase-Transfer Catalyzed Synthesis

A highly efficient method for the synthesis of ethoxycarbonyl isothiocyanate utilizes a phase-transfer catalyst to facilitate the reaction between ethyl chloroformate and sodium thiocyanate. This approach offers high yields and relatively mild reaction conditions.

Reaction Scheme:

EtO(CO)NCS + S₂Cl₂ --> 5-Ethoxy-3H-1,2,4-dithiazol-3-one + byproducts

Caption: Workflow for the synthesis of EDITH.

Mechanistic Insights

The precise mechanism for the formation of the 1,2,4-dithiazol-3-one ring from an alkoxycarbonyl isothiocyanate and sulfur monochloride is not definitively established in the literature. However, a plausible pathway can be proposed based on the known reactivity of these functional groups.

-

Nucleophilic Attack: The reaction likely initiates with the nucleophilic attack of the sulfur atom of the isothiocyanate group onto one of the sulfur atoms of sulfur monochloride.

-

Intermediate Formation: This initial attack would lead to the formation of a reactive intermediate.

-

Intramolecular Cyclization: Subsequent intramolecular cyclization, driven by the formation of the stable heterocyclic ring, would occur.

-

Elimination: The final step would involve the elimination of a stable leaving group, such as hydrogen chloride, to yield the aromatic 1,2,4-dithiazol-3-one ring.

Diagram 2: Plausible Reaction Mechanism

Caption: Plausible mechanism for EDITH formation.

Characterization Data

The synthesized 5-ethoxy-3H-1,2,4-dithiazol-3-one should be thoroughly characterized to confirm its identity and purity.

Table 2: Physicochemical and Spectroscopic Data for 5-Ethoxy-3H-1,2,4-dithiazol-3-one

| Property | Value |

| Molecular Formula | C₄H₅NO₂S₂ |

| Molecular Weight | 163.22 g/mol |

| Appearance | Expected to be a crystalline solid |

| ¹H NMR | Expected signals for the ethoxy group (a quartet and a triplet) |

| ¹³C NMR | Expected signals for the carbonyl, ethoxy, and heterocyclic carbons |

| Mass Spectrometry | [M]+ peak at m/z 163 |

Conclusion

References

-

Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis. PubMed. [Link]

-

Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis. PubMed Central. [Link]

-

The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles. MDPI. [Link]

Sources

- 1. Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-ethoxy-3H-1,2,4-dithiazol-3-one (EDITH)

Introduction: Unveiling a Critical Reagent in Modern Drug Development

In the landscape of nucleic acid chemistry and therapeutic oligonucleotide development, the precise and efficient synthesis of modified oligonucleotides is paramount. Phosphorothioate-containing oligonucleotides, in particular, represent a cornerstone of antisense and RNAi technologies, offering enhanced nuclease resistance and favorable pharmacokinetic profiles. The synthesis of these vital compounds relies on highly efficient sulfur-transfer reagents. Among these, 5-ethoxy-3H-1,2,4-dithiazol-3-one, commonly known by the acronym EDITH, has emerged as a reagent of significant interest.[1] This guide provides a comprehensive overview of the physicochemical properties of EDITH, offering researchers, scientists, and drug development professionals a detailed understanding of its chemical identity, physical characteristics, solubility, stability, and reactivity. This knowledge is crucial for the rational design of synthetic protocols and the optimization of oligonucleotide manufacturing processes.

Chemical Identity and Molecular Structure

A clear and unambiguous identification of a chemical entity is the foundation of all scientific investigation. This section details the fundamental identifiers and structural characteristics of 5-ethoxy-3H-1,2,4-dithiazol-3-one.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 5-ethoxy-1,2,4-dithiazol-3-one[2]

-

Common Name: EDITH (3-ethoxy-1,2,4-dithiazoline-5-one)[2][3]

-

CAS Number: 178318-21-3[2]

-

Molecular Formula: C₄H₅NO₂S₂[2]

-

Molecular Weight: 163.21 g/mol [2]

Molecular Architecture

The molecular structure of EDITH features a five-membered 1,2,4-dithiazole heterocyclic ring. This ring system is characterized by the presence of two sulfur atoms, one nitrogen atom, and two carbon atoms. An ethoxy group (-OCH₂CH₃) is attached at the 5-position of the ring, and a carbonyl group (C=O) is present at the 3-position. The arrangement of these functional groups is critical to the molecule's reactivity, particularly its efficacy as a sulfur-transfer agent.

Figure 1: 2D Chemical Structure of 5-ethoxy-3H-1,2,4-dithiazol-3-one (EDITH).

Physical and Chemical Properties

The physical and chemical properties of a reagent are critical determinants of its handling, storage, and application in chemical synthesis. This section summarizes the known properties of EDITH.

| Property | Value | Source |

| Appearance | White, needle-like solid | [3] |

| Melting Point | 49–51 °C | [3] |

| Boiling Point | 226.6 ± 23.0 °C (Predicted) | |

| Density | 1.55 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in acetonitrile.[4] Slightly soluble in chloroform and ethyl acetate. | |

| pKa | Data not available in searched literature. | |

| LogP | Data not available in searched literature. |

Note: The boiling point and density are predicted values and should be treated with caution. Experimental determination of these properties is recommended for applications where they are critical parameters.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The chemical shifts of these signals would provide information about the electronic environment of the ethoxy group.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons of the ethoxy group and the two carbons of the dithiazole ring, as well as the carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of EDITH would be expected to exhibit strong absorption bands corresponding to the C=O stretching of the carbonyl group and C-O stretching of the ethoxy group.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of EDITH. The fragmentation pattern could provide further structural information.

X-ray Crystallography

A search of the Cambridge Structural Database (CSD) indicates a crystal structure for 5-ethoxy-3H-1,2,4-dithiazol-3-one is available under the CCDC number 123955.[2] Accessing this data would provide precise information on bond lengths, bond angles, and the three-dimensional packing of the molecule in the solid state. This information is invaluable for understanding intermolecular interactions and the overall stability of the crystalline form.

Reactivity, Stability, and Application in Oligonucleotide Synthesis

The primary utility of EDITH lies in its role as a highly efficient sulfurizing reagent in the synthesis of phosphorothioate oligonucleotides.[1] This section delves into its reactivity, stability under synthetic conditions, and the established protocol for its use.

Mechanism of Sulfurization

EDITH acts as a sulfur-transfer agent to the trivalent phosphite triester intermediate formed during solid-phase oligonucleotide synthesis. The reaction proceeds rapidly and efficiently to convert the phosphite triester to a phosphorothioate triester. The high reactivity of EDITH is attributed to the electronic nature of the 1,2,4-dithiazol-3-one ring system.

Figure 2: Workflow for the use of EDITH in solid-phase phosphorothioate oligonucleotide synthesis.

Stability and Handling

EDITH exhibits good stability, a key advantage for its use in automated synthesis. It is stable as a solid when stored in a freezer.[5] Solutions of EDITH in acetonitrile are reported to be stable for several months, which is a significant practical benefit over some other sulfurizing reagents that may precipitate out of solution.[4][5]

Experimental Protocol: Sulfurization Step

The following is a generalized protocol for the use of EDITH in an automated DNA/RNA synthesizer. The exact parameters may need to be optimized based on the synthesizer, scale, and specific sequence being synthesized.

-

Reagent Preparation: Prepare a 0.05 M solution of EDITH in anhydrous acetonitrile.

-

Synthesis Cycle Programming: Program the automated synthesizer to deliver the EDITH solution to the synthesis column after the coupling step.

-

Sulfurization Reaction: A contact time of 30 seconds to 2 minutes is typically sufficient for efficient sulfurization.[6]

-

Post-Sulfurization: The synthesis cycle then proceeds to the capping step.

It has been noted that for certain applications, particularly with labile protecting groups, a capping step before the sulfurization step can prevent side reactions.[7]

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling EDITH. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, standard laboratory practices such as wearing personal protective equipment (gloves, safety glasses, and a lab coat) are essential.

Conclusion

References

-

Ma, M. Y., Dignam, J. C., Fong, G. W., Li, L., Gray, S. H., Jacob-Samuel, B., & George, S. T. (1997). Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis. Nucleic acids research, 25(18), 3590–3593. [Link]

-

Ma, M. Y., Dignam, J. C., Fong, G. W., Li, L., Gray, S. H., Jacob-Samuel, B., & George, S. T. (1997). Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis. Nucleic Acids Research, 25(18), 3590-3593. [Link]

-

Xu, Q., Musier-Forsyth, K., Hammer, R. P., & Barany, G. (1996). Use of 1,2,4-Dithiazolidine-3,5-Dione (DtsNH) and 3-Ethoxy-1,2,4-Dithiazoline-5-One (EDITH) for Synthesis of Phosphorothioate-Containing Oligodeoxyribonucleotides. Nucleic Acids Research, 24(9), 1602-1607. [Link]

-

3-Ethoxy-1,2,4-dithiazoline-5-one. (n.d.). In PubChem. Retrieved January 16, 2026, from [Link]

-

Xu, Q., Musier-Forsyth, K., Hammer, R. P., & Barany, G. (1996). Use of 1,2,4-Dithiazolidine-3,5-Dione (DtsNH) and 3-Ethoxy-1,2,4-Dithiazoline-5-One (EDITH) for Synthesis of Phosphorothioate-Containing Oligodeoxyribonucleotides. Nucleic Acids Research, 24(9), 1602-1607. [Link]

Sources

- 1. Gene Silencing Activity of siRNA Molecules Containing Phosphorodithioate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Ethoxy-1,2,4-dithiazoline-5-one | C4H5NO2S2 | CID 10986576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Use of 1,2,4-dithiazolidine-3,5-dione (DtsNH) and 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) for synthesis of phosphorothioate-containing oligodeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EDITH | LGC, Biosearch Technologies [biosearchtech.com]

- 5. Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Use of 1,2,4-dithiazolidine-3,5-dione (DtsNH) and 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) for synthesis of phosphorothioate-containing oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 5-ethoxy-3H-1,2,4-dithiazol-3-one: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-ethoxy-3H-1,2,4-dithiazol-3-one. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic signatures of this molecule, grounded in established principles and data from analogous structures. Every protocol and interpretation is designed to be a self-validating system for researchers working with this or similar chemical entities.

Introduction: The Significance of Spectroscopic Characterization

5-ethoxy-3H-1,2,4-dithiazol-3-one is a unique heterocyclic compound with potential applications in medicinal chemistry and materials science. The 1,2,4-dithiazole core is a key structural motif in a variety of biologically active molecules.[1][2][3] The incorporation of an ethoxy group at the 5-position introduces specific electronic and steric properties that can modulate its chemical reactivity and biological interactions. Accurate and comprehensive spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the chemical behavior of this compound. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-ethoxy-3H-1,2,4-dithiazol-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-ethoxy-3H-1,2,4-dithiazol-3-one, both ¹H and ¹³C NMR will provide unambiguous evidence for the presence and connectivity of the ethoxy group and the dithiazolone ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.4 - 4.6 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to an oxygen atom, which is electron-withdrawing, causing a downfield shift. The signal is split into a quartet by the three neighboring methyl protons. The chemical shift is estimated based on similar ethoxy groups attached to heterocyclic rings.[4] |

| ~ 1.4 - 1.6 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons are further from the electronegative oxygen and therefore appear more upfield. The signal is split into a triplet by the two neighboring methylene protons. This is a characteristic pattern for an ethyl group.[4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 175 | C =O | The carbonyl carbon of the dithiazolone ring is expected to be significantly downfield due to the deshielding effect of the double bond and the adjacent electronegative atoms. |

| ~ 155 - 165 | C -OEt | The carbon atom attached to the ethoxy group and part of the heterocyclic ring will also be downfield due to the influence of the adjacent sulfur and nitrogen atoms, as well as the oxygen of the ethoxy group. |

| ~ 68 - 72 | -O-CH₂ -CH₃ | The methylene carbon of the ethoxy group is directly attached to oxygen, resulting in a downfield shift into this characteristic region for ethers.[5] |

| ~ 13 - 15 | -O-CH₂-CH₃ | The methyl carbon of the ethoxy group is the most upfield signal, consistent with a terminal, sp³-hybridized carbon.[4] |

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for structural verification.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified 5-ethoxy-3H-1,2,4-dithiazol-3-one.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to provide singlet peaks for each unique carbon.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The IR spectrum of 5-ethoxy-3H-1,2,4-dithiazol-3-one will be dominated by absorptions from the carbonyl and ether linkages.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~ 1720 - 1740 | C=O stretch | Strong | The carbonyl group in the five-membered ring is expected to have a high stretching frequency due to ring strain and the electronic effects of the adjacent heteroatoms.[6] |

| ~ 1250 - 1300 | C-O-C asymmetric stretch | Strong | This absorption is characteristic of the ether linkage in the ethoxy group.[5][7] |

| ~ 1050 - 1150 | C-O-C symmetric stretch | Strong | Another characteristic stretching vibration for the ether functionality.[5][7] |

| ~ 2850 - 3000 | C-H stretch (aliphatic) | Medium-Strong | These absorptions arise from the C-H bonds of the ethyl group. |

| ~ 1550 - 1650 | C=N stretch | Medium | The carbon-nitrogen double bond within the dithiazole ring is expected to absorb in this region.[4] |

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation pattern.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of 5-ethoxy-3H-1,2,4-dithiazol-3-one is C₄H₅NO₂S₂. The expected monoisotopic mass is approximately 163.98 g/mol . A prominent molecular ion peak should be observed in the mass spectrum.

-

Nitrogen Rule: The molecule contains one nitrogen atom, so the molecular weight is an odd number, which is consistent with the Nitrogen Rule.[8]

Predicted Fragmentation Pathway

Electron impact (EI) ionization is likely to induce fragmentation. The following is a predicted fragmentation pathway:

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Explanation of Key Fragments:

-

Loss of ethylene (C₂H₄): A common fragmentation pathway for ethyl ethers is the loss of a neutral ethylene molecule, which would result in a fragment at m/z 136.

-

Loss of an ethoxy radical (•OC₂H₅): Cleavage of the C-O bond can lead to the loss of an ethoxy radical, yielding a fragment at m/z 119.

-

Formation of an ethyl cation (C₂H₅⁺): The ethyl group itself can be observed as a fragment at m/z 29.

-

Loss of carbon monoxide (CO): Decarbonylation from the ring can lead to a fragment at m/z 136.

-

Formation of an ethoxy cation (C₂H₅O⁺): A fragment corresponding to the ethoxy group may be observed at m/z 45.

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

GC-MS (for a volatile sample):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Inject the sample into the GC, where it is vaporized and separated on a capillary column.

-

The separated components enter the mass spectrometer, are ionized (typically by electron impact), and the masses of the fragments are detected.

LC-MS (ESI):

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol).

-

Infuse the sample solution directly into the ESI source or inject it into an LC system for separation prior to MS analysis.

-

In the ESI source, the sample is nebulized and ionized to form protonated molecules ([M+H]⁺) or other adducts.

-

The ions are then analyzed by the mass spectrometer.

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and corroborative spectroscopic profile of 5-ethoxy-3H-1,2,4-dithiazol-3-one. The predicted data presented in this guide, derived from fundamental principles and analysis of related structures, offers a robust framework for the identification and characterization of this novel compound. Researchers can use this guide to anticipate the spectral features of their synthesized material, aiding in the confirmation of its structure and purity. The detailed protocols provided herein ensure that high-quality, reproducible data can be obtained, which is the cornerstone of scientific integrity and advancement in drug discovery and development.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- National Center for Biotechnology Information. (n.d.). 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione. PMC.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- YouTube. (2022, January 22). Mass Spectrometry :Fragmentation Pattern & Rules(Part-I).

- ResearchGate. (2025, August 6). 1,2,4-Dithiazole-5-ones and 5-thiones as efficient sulfurizing agents of phosphorus(III) compounds--a kinetic comparative study.

- MDPI. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.

- National Center for Biotechnology Information. (1997, September 15). Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis. PubMed.

- National Center for Biotechnology Information. (n.d.). Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis. PMC.

- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione | MDPI [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

The Inner Workings of EDITH: A Technical Guide to the Reaction Mechanism of 5-Ethoxy-3H-1,2,4-dithiazol-3-one as a Premier Sulfurizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of therapeutic oligonucleotide synthesis, the introduction of phosphorothioate linkages is a critical modification to enhance nuclease resistance and improve pharmacokinetic properties. The choice of sulfurizing agent is paramount to the efficiency, purity, and scalability of this process. 5-Ethoxy-3H-1,2,4-dithiazol-3-one, commonly known as EDITH, has emerged as a superior sulfur-transfer reagent, lauded for its high efficiency, stability in solution, and favorable reaction kinetics. This in-depth technical guide provides a comprehensive examination of the core reaction mechanism of EDITH, moving beyond a simple procedural outline to explore the causality behind its efficacy. We will dissect the nucleophilic attack, the transient intermediates, and the ultimate byproducts of the sulfurization reaction. Furthermore, this guide will furnish field-proven insights into its practical application in solid-phase oligonucleotide synthesis, including optimized protocols to mitigate potential side reactions. Through a synthesis of mechanistic understanding and practical application, this document aims to equip researchers and drug development professionals with the expert knowledge required to effectively leverage EDITH in the synthesis of next-generation oligonucleotide therapeutics.

Introduction: The Critical Role of Sulfurization in Oligonucleotide Therapeutics

The therapeutic potential of oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is vast, offering highly specific mechanisms for modulating gene expression. However, unmodified oligonucleotides are susceptible to rapid degradation by endogenous nucleases, severely limiting their therapeutic efficacy. The replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone to form a phosphorothioate linkage is a cornerstone chemical modification that confers significant nuclease resistance.

The synthesis of phosphorothioate oligonucleotides is most commonly achieved using the phosphoramidite method on a solid support. This cyclical process involves four key steps: detritylation, coupling, capping, and oxidation. For the synthesis of phosphorothioates, the oxidation step is replaced by a sulfurization step. The efficiency and "cleanness" of this sulfur-transfer reaction are critical determinants of the final product's purity and yield. A variety of sulfurizing agents have been developed over the years, each with its own set of advantages and disadvantages.

5-Ethoxy-3H-1,2,4-dithiazol-3-one (EDITH) has garnered significant attention and widespread adoption due to its remarkable performance characteristics. It is highly soluble in acetonitrile, the standard solvent used in oligonucleotide synthesis, and exhibits excellent stability in solution for extended periods, a crucial advantage for automated synthesis platforms.[1] EDITH promotes rapid and highly efficient sulfurization, often achieving greater than 99% conversion of phosphite triester to phosphorothioate triester linkages.[1] This guide will delve into the chemical principles that underpin these advantageous properties, providing a detailed exploration of its reaction mechanism.

The Core Reaction Mechanism of EDITH

The efficacy of EDITH as a sulfurizing agent is rooted in the unique reactivity of the 1,2,4-dithiazol-3-one heterocyclic ring system. Kinetic and mechanistic studies have elucidated a multi-step process that ensures the efficient transfer of a single sulfur atom to the trivalent phosphorus center of the phosphite triester intermediate.

Step 1: Nucleophilic Attack of Phosphorus on the Dithiazole Ring

The reaction is initiated by a nucleophilic attack of the lone pair of electrons on the phosphorus(III) atom of the internucleotide phosphite triester at one of the sulfur atoms of the EDITH molecule. Contrary to some initial hypotheses, detailed mechanistic studies have demonstrated that the attack occurs specifically at the sulfur atom adjacent to the carbonyl group (S2).[2][3][4]

This initial attack is the rate-limiting step of the overall reaction.[3] The electrophilicity of the S2 sulfur atom is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, making it a prime target for the nucleophilic phosphorus.

Figure 1: Overview of the EDITH sulfurization reaction.

Formation and Decomposition of the Phosphonium Intermediate

The nucleophilic attack results in the formation of a transient, unstable phosphonium intermediate.[3] This intermediate contains a newly formed phosphorus-sulfur bond and a positively charged phosphorus atom. The formation of this intermediate is followed by a rapid ring-cleavage of the dithiazole structure.

The cleavage of the weak sulfur-sulfur bond in the phosphonium intermediate is energetically favorable and drives the reaction forward. This fragmentation results in the formation of the desired pentavalent phosphorothioate triester and a highly reactive byproduct, ethoxythiocarbonyl isocyanate.[2][4]

The True Nature of the Byproduct: Ethoxythiocarbonyl Isocyanate

Early reports on the mechanism of EDITH suggested the formation of carbonyl sulfide (COS) and ethyl cyanate as byproducts. However, more rigorous kinetic studies and trapping experiments have definitively identified the primary byproduct as the unstable and highly reactive ethoxythiocarbonyl isocyanate (EtO-C(=S)-N=C=O).[2][4] This species is prone to further reactions in the synthesis milieu, but its initial formation is a key feature of the EDITH sulfurization mechanism. The identification of the correct byproduct is crucial for understanding potential side reactions and for developing strategies to ensure the purity of the final oligonucleotide product.

Figure 2: Detailed reaction mechanism of EDITH with a phosphite triester.

Practical Application in Solid-Phase Oligonucleotide Synthesis

The theoretical elegance of the EDITH reaction mechanism translates into tangible benefits in the practical setting of automated solid-phase oligonucleotide synthesis.

High Efficiency and Favorable Kinetics

EDITH is known for its rapid and highly efficient sulfurization, often achieving over 99% conversion with reaction times as short as 30 seconds to 2 minutes.[1] This high efficiency minimizes the formation of undesirable phosphodiester linkages, which can arise from incomplete sulfurization followed by oxidation in subsequent steps.

| Sulfurizing Agent | Typical Concentration | Typical Reaction Time | Reported Efficiency | Key Advantages | Key Disadvantages |

| EDITH | 0.05 - 0.2 M in Acetonitrile | 30 - 120 seconds | >99%[1] | High efficiency, stable in solution, fast reaction | Potential for guanine modification |

| Beaucage Reagent | 0.05 - 0.1 M in Acetonitrile | 1 - 5 minutes | >98% | Widely used, effective | Limited solubility and stability in solution[5] |

| PADS | 0.2 M in Pyridine/Acetonitrile | 3 minutes | >99.8%[6] | High efficiency, inexpensive | Unpleasant odor, requires pyridine |

| DDTT | 0.05 - 0.1 M in Acetonitrile | 1 - 4 minutes | >99% | High efficiency, good for RNA synthesis | Relatively expensive |

Table 1: Comparison of common sulfurizing agents used in oligonucleotide synthesis.

Mitigating Side Reactions: The "Coupling-Cap-Thio-Cap" Cycle

A potential side reaction observed with EDITH, particularly when used with "fast deprotection" phosphoramidites, is the modification of guanine bases.[5][7][8] This undesirable modification can be effectively eliminated by altering the standard synthesis cycle. The recommended approach is to insert a capping step before the sulfurization step.[5][7][8] This "Coupling-Cap-Thio-Cap" cycle ensures that any unreacted 5'-hydroxyl groups are capped prior to the introduction of EDITH, preventing potential reactions with the guanine residues.

Figure 3: Standard vs. Recommended synthesis cycles with EDITH.

Experimental Protocol for Solid-Phase Phosphorothioate Synthesis using EDITH

The following is a generalized protocol for the sulfurization step using EDITH in an automated DNA/RNA synthesizer. The specific parameters may need to be optimized depending on the synthesizer, the scale of the synthesis, and the specific oligonucleotide sequence.

-

Reagent Preparation: Prepare a 0.05 M to 0.2 M solution of EDITH in anhydrous acetonitrile. The solution is stable for several months when stored in a sealed, silanized bottle.[1]

-

Synthesis Cycle Programming: Program the synthesizer to perform the "Coupling-Cap-Thio-Cap" cycle for each phosphorothioate linkage to be introduced.

-

Sulfurization Step: Following the initial coupling and capping steps, deliver the EDITH solution to the synthesis column.

-

Reaction Time: Allow the sulfurization reaction to proceed for 30 to 120 seconds.

-

Washing: Thoroughly wash the column with anhydrous acetonitrile to remove excess EDITH and byproducts.

-

Second Capping: Perform a second capping step to ensure any remaining unreacted 5'-hydroxyl groups are blocked.

-

Continue Synthesis: Proceed with the detritylation step for the next coupling cycle.

Synthesis of 5-Ethoxy-3H-1,2,4-dithiazol-3-one (EDITH)

The synthesis likely involves the cyclization of an ethoxycarbonyl isothiocyanate derivative with a sulfur source. A potential precursor, ethoxycarbonyl isothiocyanate, can be synthesized from sodium or potassium thiocyanate and ethyl chloroformate. The subsequent reaction with a sulfur donor, such as sulfur monochloride (S₂Cl₂), could lead to the formation of the 1,2,4-dithiazol-3-one ring. The precise reaction conditions, including solvent, temperature, and purification methods, would require experimental optimization.

Conclusion

5-Ethoxy-3H-1,2,4-dithiazol-3-one (EDITH) stands out as a highly effective and reliable sulfurizing agent for the synthesis of phosphorothioate oligonucleotides. Its robust performance is a direct consequence of its well-defined reaction mechanism, which proceeds through a rapid nucleophilic attack of the phosphite triester on the S2 sulfur of the dithiazole ring, followed by the clean fragmentation of a phosphonium intermediate to yield the desired phosphorothioate and a single, albeit reactive, byproduct.

By understanding the intricacies of this mechanism, researchers can make informed decisions about reaction conditions and protocols. The implementation of the "Coupling-Cap-Thio-Cap" cycle is a prime example of how mechanistic knowledge can be translated into improved synthesis outcomes by mitigating potential side reactions. As the demand for high-purity, large-scale therapeutic oligonucleotides continues to grow, a deep understanding of the chemistry of key reagents like EDITH will remain indispensable for driving innovation in drug development.

References

-

Ma, M. Y.-X., Dignam, J. C., Fong, G. W., Li, L., Gray, S. H., Jacob-Samuel, B., & George, S. T. (1997). Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis. Nucleic Acids Research, 25(18), 3590–3593. [Link]

-

Ma, M. Y.-X., Dignam, J. C., Fong, G. W., Li, L., Gray, S. H., Jacob-Samuel, B., & George, S. T. (1997). Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis. PubMed Central. [Link]

-

Ma, M. Y.-X., Dignam, J. C., Fong, G. W., Li, L., Gray, S. H., Jacob-Samuel, B., & George, S. T. (1997). Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis. Oxford Academic. [Link]

-

Xu, Q., Musier-Forsyth, K., Hammer, R. P., & Barany, G. (1996). Use of 1,2,4-Dithiazolidine-3,5-Dione (DtsNH) and 3-Ethoxy-1,2,4-Dithiazoline-5-One (EDITH) for Synthesis of Phosphorothioate-Containing Oligodeoxyribonucleotides. Nucleic Acids Research, 24(18), 3643–3644. [Link]

-

Glen Research. (n.d.). Sulfurizing Reagent II and its use in Synthesizing Oligonucleotide Phosphorothioates. Glen Report 18-1 Supplement. [Link]

-

Tang, J. Y., Han, Y., Tang, A. X., & Zhang, Z. (2000). Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3-Amino-1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. Organic Process Research & Development, 4(3), 194–198. [Link]

-

Hanusek, J., Russell, M. A., Laws, A. P., & Page, M. I. (2012). 1,2,4-Dithiazole-5-ones and 5-thiones as efficient sulfurizing agents of phosphorus(III) compounds--a kinetic comparative study. Organic & Biomolecular Chemistry, 10(44), 8868–8876. [Link]

-

Krotz, A. H., Gorman, D., Gosh, K., Gosh, M., & Scozzari, A. N. (2004). Phosphorothioate Oligonucleotides with Low Phosphate Diester Content: Greater than 99.9% Sulfurization Efficiency with “Aged” Solutions of Phenylacetyl Disulfide (PADS). Organic Process Research & Development, 8(4), 588–593. [Link]

-

Hanusek, J., Russell, M. A., Laws, A. P., & Page, M. I. (2012). 1,2,4-Dithiazole-5-ones and 5-thiones as efficient sulfurizing agents of phosphorus(III) compounds--a kinetic comparative study. ResearchGate. [Link]

-

Yang, J., Stolee, J. A., Ku, A., Shivalingam, A., Rades, T., & Shi, X. (2018). Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping. The Journal of Organic Chemistry, 83(19), 11577–11585. [Link]

-

Hanusek, J., Russell, M. A., Laws, A. P., & Page, M. I. (2012). 1,2,4-Dithiazole-5-ones and 5-thiones as efficient sulfurizing agents of phosphorus(iii) compounds – a kinetic comparative study. Organic & Biomolecular Chemistry, 10(44), 8868. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for 5-ethoxy-3H-1,2,4-dithiazol-3-one

5-ethoxy-3H-1,2,4-dithiazol-3-one (EDITH) stands out as a superior sulfurizing agent for the synthesis of phosphorothioate oligonucleotides. Its high efficiency, rapid kinetics, and compatibility with automated workflows address key challenges in the manufacturing of nucleic acid-based therapeutics. The adoption of a modified "Coupling-Cap-Thio-Cap" cycle further enhances its utility, ensuring robust and high-purity production even with sensitive protecting groups. As the demand for therapeutic oligonucleotides continues to grow, the use of optimized, reliable, and efficient reagents like EDITH will be increasingly critical to the successful translation of these powerful modalities from the laboratory to the clinic. The broader class of dithiazole compounds continues to be an area of interest in medicinal chemistry, with various derivatives showing a range of biological activities, underscoring the versatility of this heterocyclic scaffold. [9]

References

-

5-Ethoxy-3H-1,2,4-dithiazol-3-one | CAS#:178318-21-3 | Chemsrc. [Link]

-

3-Ethoxy-1,2,4-dithiazoline-5-one | C4H5NO2S2 | CID 10986576 - PubChem. [Link]

-

5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione - PMC - NIH. [Link]

-

Use of 1,2,4-Dithiazolidine-3,5-Dione (DtsNH) and 3-Ethoxy-1,2,4-Dithiazoline-5-One (EDITH) for Synthesis of Phosphorothioate-Containing Oligodeoxyribonucleotides - ResearchGate. [Link]

-

5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - MDPI. [Link]

-

1,2,4-Dithiazole-5-ones and 5-thiones as efficient sulfurizing agents of phosphorus(III) compounds--a kinetic comparative study - ResearchGate. [Link]

-

The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PMC - NIH. [Link]

-

Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis - PubMed. [Link]

Sources

- 1. 5-Ethoxy-3H-1,2,4-dithiazol-3-one | CAS#:178318-21-3 | Chemsrc [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Ethoxy-3H-1,2,4-dithiazol-3-one CAS#: 178318-21-3 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Ethoxy-1,2,4-dithiazoline-5-one | C4H5NO2S2 | CID 10986576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 5-Ethoxy-3H-1,2,4-dithiazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of the molecular structure of 5-ethoxy-3H-1,2,4-dithiazol-3-one, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Known by the acronym EDITH, its primary utility lies in its function as a highly efficient sulfur-transfer agent, particularly in the synthesis of phosphorothioate oligonucleotides, which are crucial for various therapeutic and research applications.[1] This document delves into the nuanced structural details, spectroscopic signature, and synthetic pathway of this molecule, offering field-proven insights for professionals engaged in drug discovery and development.

Introduction to the 1,2,4-Dithiazole Core

The 1,2,4-dithiazole ring is a five-membered heterocycle containing two sulfur atoms and one nitrogen atom. This scaffold is a cornerstone in a variety of chemical transformations and is recognized for its unique reactivity. The specific arrangement of heteroatoms in the 1,2,4-dithiazole ring of 5-ethoxy-3H-1,2,4-dithiazol-3-one imparts a high degree of reactivity, making it a preferred reagent for the introduction of sulfur into various molecular frameworks.

Molecular Structure and Crystallographic Analysis

The definitive molecular structure of 5-ethoxy-3H-1,2,4-dithiazol-3-one has been elucidated by X-ray crystallography. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the identifier 123955 , provides precise information on bond lengths, bond angles, and the overall conformation of the molecule.

A seminal study published in the Journal of Organic Chemistry in 1996 detailed the synthesis and structural characterization of this compound, referring to it by its tautomeric name, 3-ethoxy-1,2,4-dithiazolin-5-one. The X-ray analysis revealed a planar five-membered ring, a key feature that influences its reactivity and interaction with other molecules. The planarity and aromatic character of the dithiazole ring system are crucial to understanding its chemical behavior.

Diagram: Molecular Structure of 5-ethoxy-3H-1,2,4-dithiazol-3-one

Caption: 2D representation of 5-ethoxy-3H-1,2,4-dithiazol-3-one.

Spectroscopic Characterization

The structural elucidation of 5-ethoxy-3H-1,2,4-dithiazol-3-one is further substantiated by various spectroscopic techniques. While a detailed, publicly available high-resolution spectrum is not readily found, the characteristic functional groups of the molecule give rise to predictable spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the methylene protons (-CH₂-) of the ethoxy group and a triplet for the methyl protons (-CH₃), characteristic of an ethyl group. The chemical shifts of these signals would be influenced by the electronegative oxygen atom and the dithiazole ring.

-

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the carbonyl carbon, the carbon atoms of the dithiazole ring, and the two carbons of the ethoxy group. The chemical shift of the carbonyl carbon would be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibration of the ketone group in the ring. Other significant peaks would include C-O stretching for the ethoxy group and vibrations associated with the C-N and C-S bonds within the heterocyclic ring.

Synthesis of 5-ethoxy-3H-1,2,4-dithiazol-3-one

The synthesis of 5-ethoxy-3H-1,2,4-dithiazol-3-one, as described in the 1996 Journal of Organic Chemistry article, involves the reaction of O-ethyl thiocarbamate with (chlorocarbonyl)sulfenyl chloride. The reaction conditions, including the choice of solvent, have a significant impact on the product distribution, with diethyl ether favoring the formation of the desired dithiazole.

Diagram: Synthetic Pathway

Caption: Simplified synthetic route to 5-ethoxy-3H-1,2,4-dithiazol-3-one.

Application as a Sulfurizing Agent

The primary application of 5-ethoxy-3H-1,2,4-dithiazol-3-one is as a highly efficient sulfur-transfer, or "sulfurizing," agent. This reactivity is pivotal in the automated solid-phase synthesis of phosphorothioate oligonucleotides. These modified nucleic acids, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, are indispensable in molecular biology for applications such as antisense therapy, aptamers, and gene regulation studies.[1]

The reaction mechanism involves the nucleophilic attack of a phosphite triester intermediate on one of the sulfur atoms of the dithiazole ring, leading to the formation of the phosphorothioate and the release of byproducts. The efficiency and clean reaction profile of EDITH have made it a valuable tool in the synthesis of these modified biopolymers.

Conclusion

5-ethoxy-3H-1,2,4-dithiazol-3-one is a molecule with a well-defined structure that underpins its important function as a sulfurizing agent. The planar, aromatic 1,2,4-dithiazole core is the key to its reactivity. This guide has provided a detailed overview of its molecular structure, spectroscopic properties, synthesis, and primary application, offering a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

-

Dunn, P. J., et al. (1996). Synthetic, Mechanistic, and Structural Studies Related to 1,2,4-Dithiazolidine-3,5-dione. The Journal of Organic Chemistry, 61(22), 7739–7746. [Link]

-

PubChem. (n.d.). 3-Ethoxy-1,2,4-dithiazoline-5-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Ma, M. Y.-X., et al. (1997). Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis. Nucleic Acids Research, 25(18), 3590–3593. [Link]

Sources

Navigating the Stability and Storage of 5-ethoxy-3H-1,2,4-dithiazol-3-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-ethoxy-3H-1,2,4-dithiazol-3-one, commonly known by the acronym EDITH (3-ethoxy-1,2,4-dithiazoline-5-one), is a highly efficient sulfurizing reagent pivotal in the synthesis of phosphorothioate oligonucleotides.[1] Its efficacy, however, is intrinsically linked to its chemical stability. This in-depth technical guide provides a comprehensive overview of the critical factors governing the stability and storage of this compound. By elucidating its physicochemical properties, potential degradation pathways, and best practices for handling and storage, this document aims to empower researchers to ensure the integrity and reactivity of this essential reagent in their critical applications.

Physicochemical Properties and Molecular Structure

Understanding the inherent properties of 5-ethoxy-3H-1,2,4-dithiazol-3-one is fundamental to appreciating its stability profile.

Table 1: Physicochemical Properties of 5-ethoxy-3H-1,2,4-dithiazol-3-one

| Property | Value | Reference |

| CAS Number | 178318-21-3 | [2] |

| Molecular Formula | C₄H₅NO₂S₂ | |

| Molecular Weight | 163.22 g/mol | |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in acetonitrile | [2] |

The molecular structure, characterized by the presence of a 1,2,4-dithiazole-3-one ring, is the primary determinant of its reactivity and stability. The disulfide bond within the five-membered ring is a key functional group susceptible to nucleophilic attack, a characteristic that is harnessed in its application as a sulfur-transfer agent.[4]

Recommended Storage and Handling: Preserving Integrity

The longevity and performance of 5-ethoxy-3H-1,2,4-dithiazol-3-one are critically dependent on appropriate storage and handling procedures.

Solid-State Storage

For long-term storage, the solid compound should be maintained in a tightly sealed glass container and stored in a freezer at temperatures between -10 to -30°C.[2] It is imperative that the material is kept in a dry environment to prevent moisture-induced degradation.[2]

Solution Stability and Preparation

In its most common application, 5-ethoxy-3H-1,2,4-dithiazol-3-one is used as a solution in acetonitrile. While it is reported to be stable in this solvent for several months, best practices dictate that solutions should be freshly prepared as close to the time of use as possible.[2][5] When preparing solutions, the use of plastic or silanized glass containers is recommended to minimize potential interactions with glass surfaces that can promote decomposition.[2][3]

Key Observations on Solution Stability:

-

On-Synthesizer Stability: The solution can be used on an oligonucleotide synthesizer for several days without a significant drop in performance, provided no precipitation is observed.[2]

-

Precipitation as an Indicator of Degradation: The formation of a precipitate is a visual cue of decomposition.[2]

-

Impact of Instrument Port: When used on an oxidizer port, the reagent will decompose within 1-2 days. In contrast, if a dedicated spare port is used, the solution can remain stable for up to a month.[2]

Potential Degradation Pathways: A Mechanistic Perspective

While specific forced degradation studies on 5-ethoxy-3H-1,2,4-dithiazol-3-one are not extensively published, an understanding of its chemical structure and the reactivity of the 1,2,4-dithiazole ring system allows for the postulation of likely degradation pathways.

Hydrolytic Degradation

The presence of the ester-like ethoxy group and the heterocyclic ring makes the molecule susceptible to hydrolysis, particularly under basic or acidic conditions.

-

Base-Catalyzed Hydrolysis: The compound decomposes rapidly in the presence of inorganic and organic bases.[3] This is likely initiated by nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to ring opening.

-

Acid-Catalyzed Hydrolysis: While less reactive than under basic conditions, prolonged exposure to acidic media could lead to hydrolysis of the ethoxy group and potential cleavage of the dithiazole ring.

Caption: Postulated hydrolytic degradation of 5-ethoxy-3H-1,2,4-dithiazol-3-one.

Nucleophilic Attack and Sulfur Transfer

The primary function of 5-ethoxy-3H-1,2,4-dithiazol-3-one as a sulfurizing agent highlights its susceptibility to nucleophiles. The reaction pathway involves a rate-limiting initial nucleophilic attack of a phosphorus (III) compound at the sulfur atom adjacent to the carbonyl group.[4] This leads to the cleavage of the S-S bond and the formation of a phosphonium intermediate, which then decomposes to the desired phosphorothioate and an unstable ethoxythiocarbonyl isocyanate intermediate.[4] Incompatible nucleophiles present during synthesis or storage could lead to undesired consumption of the reagent.

Caption: Mechanism of sulfur transfer by 5-ethoxy-3H-1,2,4-dithiazol-3-one.

Photodegradation

While specific photostability data is limited, heterocyclic compounds, especially those containing sulfur, can be susceptible to photodegradation. Exposure to UV light could potentially lead to the formation of reactive species and subsequent ring cleavage or rearrangement.

Thermal Decomposition

The thermal stability of the solid is generally good under recommended storage conditions. However, at elevated temperatures, decomposition can occur. The exact decomposition products have not been fully characterized in the public domain.

Experimental Protocols for Stability Assessment

To ensure the quality and performance of 5-ethoxy-3H-1,2,4-dithiazol-3-one, a robust stability-indicating analytical method is essential. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a suitable approach.

Proposed Stability-Indicating HPLC Method

Table 2: Suggested HPLC Parameters

| Parameter | Suggested Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of moderately polar compounds. |

| Mobile Phase | Acetonitrile and water gradient | Allows for the elution of both the parent compound and potential degradation products with varying polarities. |

| Detection | UV at an appropriate wavelength (e.g., 238 nm) | The heterocyclic ring system is expected to have a UV chromophore. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Column Temperature | 25-30 °C | Ensures reproducible retention times. |

Forced Degradation Study Protocol

A forced degradation study should be performed to demonstrate the specificity of the analytical method and to identify potential degradation products.[4]

Step-by-Step Methodology:

-

Prepare Stock Solution: Accurately weigh and dissolve 5-ethoxy-3H-1,2,4-dithiazol-3-one in acetonitrile to a known concentration.

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., UV and visible light) for a specified duration.

-

Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 80 °C).

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Peak purity analysis of the parent peak should be performed to ensure it is free from co-eluting degradants.

Caption: Experimental workflow for a forced degradation study.

Incompatibilities and Critical Considerations

-

Basic Conditions: As previously mentioned, 5-ethoxy-3H-1,2,4-dithiazol-3-one is highly sensitive to basic conditions. Contact with amines, hydroxides, and other bases should be strictly avoided.[3]

-

Guanine Modification: In the context of oligonucleotide synthesis, the use of this reagent can lead to the modification of unprotected guanine residues. This can be mitigated by incorporating a capping step prior to the sulfurization step in the synthesis cycle.[6]

-

Moisture: The presence of water can lead to hydrolysis. Therefore, maintaining anhydrous conditions during storage and use is critical.

Conclusion

The stability of 5-ethoxy-3H-1,2,4-dithiazol-3-one is a critical parameter that directly impacts its efficacy as a sulfurizing reagent. By adhering to the recommended storage conditions of low temperature and anhydrous environments, and by being mindful of its incompatibility with basic substances, researchers can ensure the integrity and reactivity of this valuable compound. The implementation of a robust, stability-indicating analytical method is paramount for quality control and for gaining a deeper understanding of its degradation profile under various stress conditions. This guide provides the foundational knowledge and practical protocols to empower scientists in the successful application and management of 5-ethoxy-3H-1,2,4-dithiazol-3-one.

References

-

Use of 1,2,4-Dithiazolidine-3,5-Dione (DtsNH) and 3-Ethoxy-1,2,4-Dithiazoline-5-One (EDITH) for Synthesis of Phosphorothioate-Containing Oligodeoxyribonucleotides. (1996). Nucleic Acids Research, 24(16), 3243–3249. [Link]

-

Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis. (1997). Nucleic Acids Research, 25(18), 3590–3593. [Link]

-

Large-Scale Synthesis of Oligonucleotide Phosphorothioates Using 3Amino1,2,4-dithiazole-5-thione as an Efficient Sulfur-Transfer Reagent. (1997). Request PDF. [Link]

-

Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis. (1997). PMC. [Link]

-

Evaluation of 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) as a new sulfurizing reagent in combination with labile exocyclic amino protecting groups for solid-phase oligonucleotide synthesis. (1997). PubMed. [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

Sources

- 1. HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajrconline.org [ajrconline.org]

- 5. Evaluation of an HPLC method for the determination of sulphiting agents in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 5-ethoxy-3H-1,2,4-dithiazol-3-one in organic solvents

An In-depth Technical Guide to the Solubility of 5-ethoxy-3H-1,2,4-dithiazol-3-one in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 5-ethoxy-3H-1,2,4-dithiazol-3-one, a heterocyclic compound of interest in synthetic and medicinal chemistry.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines a detailed experimental protocol for its determination, and offers predictive insights into its behavior in various common organic solvents.

Introduction to 5-ethoxy-3H-1,2,4-dithiazol-3-one

5-ethoxy-3H-1,2,4-dithiazol-3-one, also known by its CAS number 178318-21-3, is a sulfur-containing heterocyclic compound with the molecular formula C4H5NO2S2.[3][4][5] Its structure, featuring a dithiazole ring, an ethoxy group, and a carbonyl group, imparts a unique combination of polarity and potential for intermolecular interactions that dictates its solubility profile.[4] Understanding the solubility of this compound is crucial for its application in various chemical processes, including its use as an efficient sulfurizing agent in oligonucleotide synthesis.[1][6]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 163.2 g/mol | [4] |

| Molecular Formula | C4H5NO2S2 | [4][5] |

| XLogP3-AA | 1.4 | [4] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Topological Polar Surface Area | 89.3 Ų | [5] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules.[7][8][9] The energy balance of solute-solute, solvent-solvent, and solute-solvent interactions determines the extent of dissolution. For 5-ethoxy-3H-1,2,4-dithiazol-3-one, several factors influence its solubility in organic solvents:

-

Polarity: The presence of a carbonyl group, an ethoxy group, and nitrogen and sulfur heteroatoms imparts polarity to the molecule.[4] This suggests that it will be more soluble in polar solvents than in nonpolar solvents.[9][10] The overall polarity of a solvent can be quantified by its dielectric constant; solvents with higher dielectric constants are more polar.[9][10]

-

Hydrogen Bonding: While 5-ethoxy-3H-1,2,4-dithiazol-3-one does not have hydrogen bond donors, the oxygen and nitrogen atoms can act as hydrogen bond acceptors.[5] This allows for potential interactions with protic solvents (e.g., alcohols) that can donate hydrogen bonds.

-

Dipole-Dipole Interactions: The polar nature of the molecule will lead to dipole-dipole interactions with polar aprotic solvents (e.g., acetone, acetonitrile).

-

London Dispersion Forces: These weak intermolecular forces are present in all molecules and will be the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene).[9]

Based on these principles, it is anticipated that 5-ethoxy-3H-1,2,4-dithiazol-3-one will exhibit higher solubility in polar aprotic and polar protic solvents compared to nonpolar solvents.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following is a detailed protocol for determining the solubility of 5-ethoxy-3H-1,2,4-dithiazol-3-one in a range of organic solvents. This method is based on the widely used shake-flask technique.[11]

Materials and Equipment

-

5-ethoxy-3H-1,2,4-dithiazol-3-one (analytical standard)

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, methanol, ethanol) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 5-ethoxy-3H-1,2,4-dithiazol-3-one into a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Tightly cap the vials and vortex for 1-2 minutes to facilitate initial mixing.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This ensures a clear supernatant for analysis.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent (usually the same solvent used for dissolution or a mobile phase component) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of 5-ethoxy-3H-1,2,4-dithiazol-3-one.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration in the supernatant, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low | The molecule's polarity is significant, leading to unfavorable interactions with nonpolar solvents.[9][12] |

| Polar Aprotic | Dichloromethane, Acetone, Acetonitrile | Moderate to High | The dipole moment of the solute will interact favorably with the dipoles of these solvents.[10] |

| Polar Protic | Methanol, Ethanol | Moderate to High | The ability of the solute to accept hydrogen bonds will facilitate dissolution in these solvents. |

Practical Implications in Research and Development

A thorough understanding of the solubility of 5-ethoxy-3H-1,2,4-dithiazol-3-one is critical for its practical application:

-

Reaction Chemistry: As a sulfurizing agent, its solubility in common reaction solvents like acetonitrile, dichloromethane, and THF is a key parameter for achieving homogeneous reaction conditions and optimal reactivity.[1]

-

Purification: Knowledge of its differential solubility is essential for developing effective crystallization and chromatographic purification methods.[10] An ideal solvent for crystallization would be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[10]

-

Drug Development: For any potential pharmaceutical application, solubility in both aqueous and organic media is a fundamental property that influences bioavailability and formulation strategies.

Conclusion

The is dictated by its polar nature, arising from its heteroatomic ring structure and functional groups. While specific quantitative data requires experimental determination, a qualitative understanding based on established chemical principles provides valuable guidance for its handling and application. The detailed experimental protocol provided in this guide offers a robust framework for researchers to obtain precise solubility data, enabling the optimization of processes in which this versatile compound is utilized.

References

- Experiment: Solubility of Organic & Inorganic Compounds.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- EXPERIMENT 1 DETERMIN

- solubility experimental methods.pptx. Slideshare.

- Solubility of organic compounds (video). Khan Academy.

- 5-Ethoxy-3H-1,2,4-dithiazol-3-one | CAS#:178318-21-3. Chemsrc.

- How Does Solvent Polarity Impact Compound Solubility?. YouTube.

- 3-Ethoxy-1,2,4-dithiazoline-5-one | C4H5NO2S2 | CID 10986576. PubChem.

- Solubility of Organic Compounds.

- 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione. PMC - NIH.

- Solubility Factors When Choosing a Solvent | News & Announcements. Cayman Chemical.

- 1,2,4-Dithiazole-5-ones and 5-thiones as efficient sulfurizing agents of phosphorus(III) compounds--a kinetic comparative study.

-

Benzo[7][11][13]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction.

- Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.

- 3.2 Solubility – Introductory Organic Chemistry.

- 5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid. ChemNet.

- 3-Ethoxy-1,2,4-dithiazole-5-one 178318-21-3 wiki. Guidechem.

- Reactivity of 3H-1,2,4-dithiazole-3-thiones and 3H-1,2-dithiole-3-thiones as sulfurizing agents for oligonucleotide synthesis.

- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI.

- 1,2,4-Dithiazole-3-thione | C2HNS3 | CID 584568. PubChem.

- Sulfurizing Reagent for Oligonucleotide Synthesis. Glen Research.